molecular formula C7H11OSi B14727758 Dimethyl (5-methyl-2-furyl)silane

Dimethyl (5-methyl-2-furyl)silane

Cat. No.: B14727758
M. Wt: 139.25 g/mol
InChI Key: IBWBMCCLWADSMQ-UHFFFAOYSA-N
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Description

Furan, 2-(dimethylsilyl)-5-methyl-: is a derivative of furan, a heterocyclic organic compound characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is notable for its unique structural modification, where a dimethylsilyl group is attached to the second carbon and a methyl group to the fifth carbon of the furan ring. This structural modification imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan, 2-(dimethylsilyl)-5-methyl- typically involves the introduction of the dimethylsilyl group and the methyl group onto the furan ring through a series of organic reactions. One common method involves the use of organosilicon reagents and catalysts to achieve the desired substitution on the furan ring. For instance, the reaction of furan with dimethylchlorosilane in the presence of a base such as triethylamine can yield the dimethylsilyl-substituted furan. Subsequent methylation at the fifth position can be achieved using methyl iodide and a strong base like sodium hydride .

Industrial Production Methods

Industrial production of Furan, 2-(dimethylsilyl)-5-methyl- may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Furan, 2-(dimethylsilyl)-5-methyl-: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding furan oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The dimethylsilyl and methyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogenating agents like bromine, nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions include furan oxides, reduced furans, and various substituted furan derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Furan, 2-(dimethylsilyl)-5-methyl-: finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials

Mechanism of Action

The mechanism of action of Furan, 2-(dimethylsilyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The dimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This can lead to alterations in cellular processes and signaling pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Furan, 2-(dimethylsilyl)-5-methyl-: can be compared with other furan derivatives such as:

    Furan, 2-methyl-: Lacks the dimethylsilyl group, resulting in different reactivity and applications.

    Furan, 2-(trimethylsilyl)-5-methyl-: Similar structure but with a trimethylsilyl group, which may impart different chemical properties.

    Furan, 2-(dimethylsilyl)-3-methyl-:

The unique combination of the dimethylsilyl and methyl groups in Furan, 2-(dimethylsilyl)-5-methyl- provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C7H11OSi

Molecular Weight

139.25 g/mol

InChI

InChI=1S/C7H11OSi/c1-6-4-5-7(8-6)9(2)3/h4-5H,1-3H3

InChI Key

IBWBMCCLWADSMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)[Si](C)C

Origin of Product

United States

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